molecular formula C18H17ClN2O3 B2495386 2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941888-85-3

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2495386
CAS No.: 941888-85-3
M. Wt: 344.8
InChI Key: WOWGJMUYZPBYJJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.7 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a pyrrolidinyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 4-chlorophenol with 2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
  • 2-(4-bromophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
  • 2-(4-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Uniqueness

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-13-3-9-16(10-4-13)24-12-17(22)20-14-5-7-15(8-6-14)21-11-1-2-18(21)23/h3-10H,1-2,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWGJMUYZPBYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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